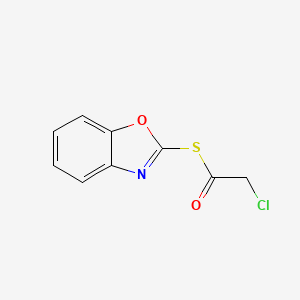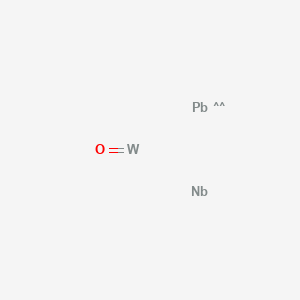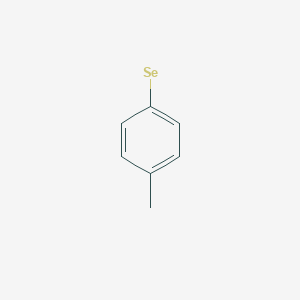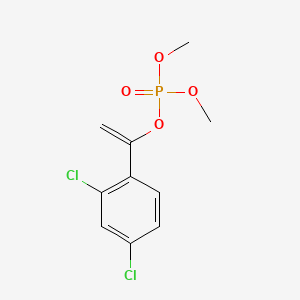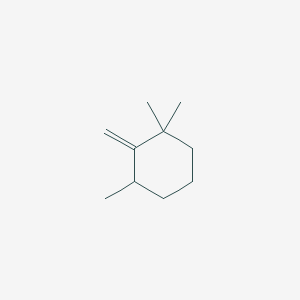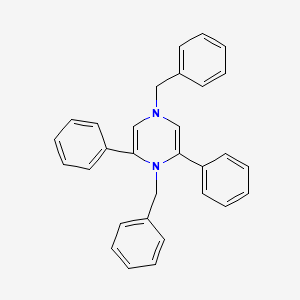
1,4-Dibenzyl-2,6-diphenyl-1,4-dihydropyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dibenzyl-2,6-diphenyl-1,4-dihydropyrazine is a chemical compound known for its unique structure and properties It belongs to the class of dihydropyrazines, which are characterized by a pyrazine ring with two hydrogen atoms
准备方法
The synthesis of 1,4-Dibenzyl-2,6-diphenyl-1,4-dihydropyrazine typically involves the condensation of N-phenacylarylamine with an arylamine. The reaction is carried out under phase-transfer catalysis conditions using phenacyl bromide . The process results in the formation of a thermally stable 1,4-diaryl-3,5-diphenyl-1,4-dihydropyrazine in moderate yield. Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
化学反应分析
1,4-Dibenzyl-2,6-diphenyl-1,4-dihydropyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert it into different dihydropyrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,4-Dibenzyl-2,6-diphenyl-1,4-dihydropyrazine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and chemical processes
作用机制
The mechanism by which 1,4-Dibenzyl-2,6-diphenyl-1,4-dihydropyrazine exerts its effects involves interactions with specific molecular targets. It forms donor-acceptor complexes, which are stabilized by the rate of consumption of the compound . These interactions can influence various biochemical pathways, making it a compound of interest in medicinal chemistry.
相似化合物的比较
1,4-Dibenzyl-2,6-diphenyl-1,4-dihydropyrazine can be compared with other dihydropyrazines and dihydropyridines:
1,4-Diaryl-1,4-dihydropyrazines: These compounds share a similar structure but may have different substituents, leading to varied biological activities.
1,2-Diaryl-1,2-dihydropyrazines: These are structurally similar but differ in the position of the hydrogen atoms on the pyrazine ring.
1,4-Dihydropyridines: These compounds are widely used in pharmaceuticals and have a different ring structure compared to dihydropyrazines.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it suitable for various applications.
属性
CAS 编号 |
49570-21-0 |
|---|---|
分子式 |
C30H26N2 |
分子量 |
414.5 g/mol |
IUPAC 名称 |
1,4-dibenzyl-2,6-diphenylpyrazine |
InChI |
InChI=1S/C30H26N2/c1-5-13-25(14-6-1)21-31-23-29(27-17-9-3-10-18-27)32(22-26-15-7-2-8-16-26)30(24-31)28-19-11-4-12-20-28/h1-20,23-24H,21-22H2 |
InChI 键 |
RNSLPMJGGDPSLN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C=C(N(C(=C2)C3=CC=CC=C3)CC4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


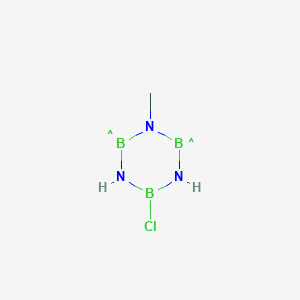
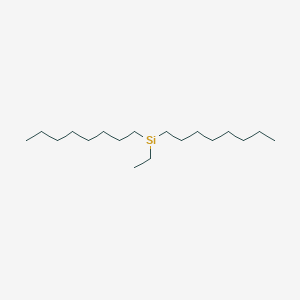
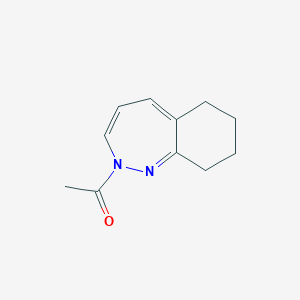
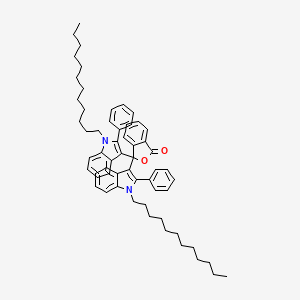


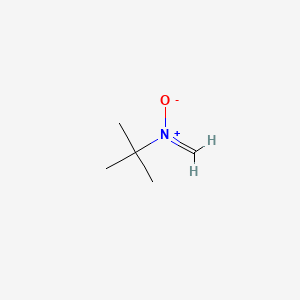
![1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2,3-triol](/img/structure/B14661169.png)
![2,2,2',2'-Tetramethyl-2,2',3,3'-tetrahydro-4,4'-spirobi[chromene]-7,7'-diol](/img/structure/B14661170.png)
